3-(3-Chloro-5-fluorophenyl)-3'-methoxypropiophenone
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Description
3-(3-Chloro-5-fluorophenyl)-3'-methoxypropiophenone, also known as 3-CFP-3'-MOP, is a synthetic compound derived from the phenylpropanoid class of chemicals. It is a phenyl-substituted propiophenone and is used in a variety of scientific research applications. It is known for its unique properties, such as its ability to act as a ligand to bind to specific proteins, its ability to interact with other compounds, and its ability to act as a catalyst in various chemical reactions.
Scientific Research Applications
Synthesis and Chemical Properties
- A compound synthesized from [1,1,1-d3]-4-methoxypropiophenone was used in the preparation of hexadeuterated diethylstilbestrol, demonstrating the utility of methoxypropiophenone derivatives in synthesizing complex organic molecules (Derks & Wynberg, 1983).
- Novel trisubstituted ethylenes, including those substituted with methoxy groups, were prepared and copolymerized with styrene, indicating the potential use of such compounds in polymer science (Hussain et al., 2019).
Pharmacological Research
- A study on 2-phenylquinolin-4-ones, similar in structure to 3-(3-Chloro-5-fluorophenyl)-3'-methoxypropiophenone, reported significant inhibitory activity against tumor cell lines, highlighting potential applications in anticancer drug development (Chou et al., 2010).
Material Science and Photophysical Studies
- Research on the copolymerization of styrene with substituted ethylenes, including those with methoxy groups, suggests the relevance of these compounds in developing new materials with specific properties (Kharas et al., 2016).
- A study on the reactions of aromatic carbonyl triplets with phenols, involving p-methoxypropiophenone, provides insight into the photophysical behavior of such compounds, which is crucial in fields like photochemistry and materials science (Das, Encinas & Scaiano, 1981).
properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-15-4-2-3-12(9-15)16(19)6-5-11-7-13(17)10-14(18)8-11/h2-4,7-10H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTJAQXGKCPFLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644938 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-3'-methoxypropiophenone | |
CAS RN |
898750-16-8 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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